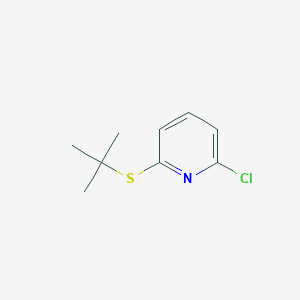

2-(tert-butylsulfanyl)-6-chloropyridine

Description

Properties

IUPAC Name |

2-tert-butylsulfanyl-6-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYBLUKIJYXTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on 2-chloropyridine Derivatives

The most straightforward approach involves reacting 2,6-dichloropyridine or 6-chloropyridine derivatives with tert-butylthiol or tert-butylthiolate under nucleophilic aromatic substitution conditions. This reaction proceeds via displacement of the chlorine atom at the 2-position by the sulfur nucleophile.

Catalysts or bases such as potassium carbonate or sodium hydride may be used to generate the thiolate anion in situ, enhancing nucleophilicity and reaction rate.

Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are common to facilitate the substitution.

Reaction temperatures typically range from ambient to reflux conditions depending on the substrate reactivity.

Preparation of 2-chloro-6-substituted pyridines as Precursors

2-Chloropyridine derivatives can be prepared via oxidation of pyridine-1-oxides followed by chlorination. For example, pyridine-1-oxides reacted with aromatic carbonyl chlorides and acid acceptors at controlled temperatures yield substituted 2-chloropyridines with high selectivity and yield.

Subsequent selective chlorination at the 6-position can be achieved using chlorine gas in the presence of phosphorus trichloride and phosphorus oxychloride, as described in the preparation of chloropyridine sulfonyl chlorides. This method allows for precise introduction of chlorine substituents at desired positions.

Use of tert-Butylthiol Equivalents

Instead of free tert-butylthiol, tert-butylsulfanyl reagents such as tert-butyl disulfide or tert-butylthiolate salts can be employed to improve handling and reaction control.

The reaction conditions are optimized to prevent over-substitution or side reactions, maintaining the chlorine substituent at the 6-position intact.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2,6-Dichloropyridine + tert-butylthiol (or tert-butylthiolate) | Base (K2CO3), Solvent (DMF), 80-120°C, 6-12 h | This compound |

| 2 | Purification | Extraction, distillation or chromatography | Pure compound |

Detailed Research Findings and Data

Notes on Reaction Optimization and Challenges

Maintaining the chlorine substituent at the 6-position during thiolation is crucial; harsh conditions can lead to dehalogenation or polysubstitution.

Use of controlled stoichiometry and mild bases helps minimize side reactions.

Chlorination steps for precursor preparation require careful handling of reagents like phosphorus trichloride and chlorine gas under controlled temperature to avoid over-chlorination or degradation.

Alternative synthetic routes involving pyridine-1-oxide intermediates allow for selective functionalization with improved yields.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2,6-Dichloropyridine | tert-Butylthiol, Base (K2CO3) | DMF, 80-120°C, 6-12 h | Direct, straightforward | Possible dehalogenation, requires careful control |

| Pyridine-1-oxide Route | Substituted pyridine-1-oxide | Aromatic carbonyl chloride, acid acceptor, phosgene/thionyl chloride | -20°C to 200°C, reflux | High selectivity, good yields | Multi-step, requires handling toxic reagents |

| Chlorination of Hydroxypyridine Sulfonic Acid | Hydroxypyridine sulfonic acid | Cl2, PCl3, POCl3 | 100-120°C | Precise chlorination | Complex work-up, hazardous reagents |

Chemical Reactions Analysis

Types of Reactions

2-(tert-butylsulfanyl)-6-chloropyridine can undergo various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide, various nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: 2-(Tert-butylthio)pyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(tert-butylsulfanyl)-6-chloropyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-butylthio)-6-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine atom can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations:

- Steric Bulk : The tert-butylsulfanyl group in this compound provides steric hindrance comparable to tert-butyldimethylsilyl groups but with distinct electronic effects. Sulfur’s electronegativity (χ = 2.58) versus silicon (χ = 1.90) results in stronger electron-withdrawing character, influencing reactivity and metal-ligand interactions .

- Regioselectivity : Silyl-substituted analogs exhibit regioselectivity during synthesis (e.g., C2:C4 = 1.4:1 for 2-(tert-butyldimethylsilyl)-6-chloropyridine), whereas the tert-butylsulfanyl group’s directing effects remain less documented but may differ due to sulfur’s lone pairs .

Structural and Crystallographic Insights

- Bite Angle in Coordination Chemistry : In the ruthenium complex of this compound, the S–Ru–N bite angle (86.76°) is narrower than typical N,S-bidentate ligands (e.g., 90–95° for dithiocarbamates), likely due to steric repulsion between the tert-butyl group and η⁶-benzene ligand .

- Packing Efficiency : The bromobenzyloxy substituent in 2-(4-bromobenzyloxy)-6-chloropyridine enhances crystallographic stability via halogen bonding and π-stacking, whereas the tert-butylsulfanyl group may prioritize steric isolation in metal complexes .

Biological Activity

2-(tert-butylsulfanyl)-6-chloropyridine (CAS No. 122733-89-5) is an organosulfur compound characterized by a pyridine ring substituted with a tert-butylthio group at the 2-position and a chlorine atom at the 6-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules.

Biological Activity

Research indicates that this compound is being investigated for its potential biological activity, including:

- Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit inhibitory effects against various pathogens.

- Anticancer Activity : Organosulfur compounds are known for their potential in cancer therapy, possibly through the induction of apoptosis or cell cycle arrest.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics and biological activities of related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(tert-butylthio)-3-chloropyridine | Structure | Antimicrobial, anticancer |

| 2-(tert-butylthio)-4-chloropyridine | Structure | Moderate antimicrobial |

| 2-(tert-butylthio)-5-chloropyridine | Structure | Anticancer activity reported |

Case Studies

- Antimicrobial Activity : A study evaluating the growth inhibition of Mycobacterium tuberculosis showed that certain pyridine derivatives exhibited IC50 values in the low micromolar range, indicating significant antimicrobial potential. This suggests that this compound may possess similar properties, warranting further investigation into its efficacy against specific bacterial strains .

- Anticancer Studies : Research has shown that organosulfur compounds can selectively induce apoptosis in cancer cells while sparing normal cells. For instance, pyridine-thioether derivatives have been noted for their cytotoxic effects on various cancer cell lines, suggesting a potential therapeutic application for this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(tert-butylsulfanyl)-6-chloropyridine, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 2-position of 6-chloropyridine using tert-butylthiol under controlled conditions. Key factors include:

- Reagent selection : Use of a base (e.g., potassium carbonate) to deprotonate the thiol and activate the pyridine ring .

- Solvent optimization : Polar aprotic solvents like DMF or THF improve reactivity, while temperature control (e.g., 80–100°C) minimizes side reactions .

- Purification : Column chromatography or recrystallization is critical to isolate the product, as residual starting materials (e.g., unreacted 6-chloropyridine) can skew analytical results .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Focus on the tert-butyl group (δ ~1.3 ppm for 9H in 1H NMR; δ ~30–35 ppm for quaternary carbon in 13C NMR) and the pyridine ring protons (δ ~7–8 ppm). The sulfanyl group’s electronic effects deshield adjacent protons .

- ESI-MS : Confirm molecular ion peaks ([M+H]+ or [M+Na]+) and isotopic patterns (e.g., chlorine’s 3:1 ratio) .

- IR Spectroscopy : Validate the C–S stretch (~600–700 cm⁻¹) and absence of unreacted thiol (–SH) peaks (~2550 cm⁻¹) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure. Chlorinated pyridines can irritate mucous membranes .

- Waste Management : Segregate halogenated waste and collaborate with certified disposal services to avoid environmental contamination .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as tert-butylthiol derivatives may release volatile byproducts .

Advanced Research Questions

Q. How can researchers design experiments to investigate the electronic effects of the tert-butylsulfanyl group on the reactivity of 6-chloropyridine derivatives?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density distribution and predict regioselectivity in further functionalization .

- Comparative Studies : Synthesize analogs with varying sulfanyl substituents (e.g., methyl, phenyl) and compare reaction kinetics in cross-coupling or nucleophilic substitution reactions .

- Spectroscopic Probes : Use Hammett constants or 13C NMR chemical shifts to quantify the electron-donating/withdrawing effects of the tert-butylsulfanyl group .

Q. What methodologies are recommended for resolving contradictions in reported reaction yields when introducing sulfanyl groups to chloropyridine scaffolds?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction parameters (solvent polarity, temperature, stoichiometry) using design-of-experiment (DoE) software to identify critical factors .

- Byproduct Analysis : Employ LC-MS or GC-MS to detect side products (e.g., disulfides from thiol oxidation) that reduce yields .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track thiol consumption and optimize reaction termination points .

Q. How can researchers address discrepancies in spectroscopic data for this compound across different studies?

- Methodological Answer :

- Solvent Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts in NMR spectra .

- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to confirm sample purity and rule out isotopic or adduct interference .

- Cross-Validation : Compare data with computational predictions (e.g., NMR chemical shift calculators like ACD/Labs) to validate assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.